Cas no 56125-49-6 (N-(3-Aminopropyl)-4-methylbenzenesulfonamide)

N-(3-Aminopropyl)-4-methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(3-Aminopropyl)-4-methylbenzenesulfonamide
- 3-tosylamino-propylamine
- N-(3-aminopropyl)-4-methylbenzenesulfonamide(SALTDATA: FREE)
- SCHEMBL7628596
- DTXSID70572840
- MFCD03634548
- STK259948
- G54661
- 56125-49-6
- tosyltrimethylenediamine
- DB-352312
- N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide
- CHEMBL2448847
- CHEMBRDG-BB 7371746
- EN300-57715
- AKOS000202174
- BS-38058
-
- MDL: MFCD03634548
- インチ: InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3
- InChIKey: CYKXMJPJALYMBC-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)NCCCN
計算された属性
- せいみつぶんしりょう: 228.09300
- どういたいしつりょう: 228.09324893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- PSA: 80.57000
- LogP: 2.79410
N-(3-Aminopropyl)-4-methylbenzenesulfonamide セキュリティ情報
N-(3-Aminopropyl)-4-methylbenzenesulfonamide 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
N-(3-Aminopropyl)-4-methylbenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1246741-1g |
N-(3-aminopropyl)-4-methylbenzenesulfonamide |
56125-49-6 | 95% | 1g |
$185 | 2024-06-06 | |
eNovation Chemicals LLC | Y1246741-5g |
N-(3-aminopropyl)-4-methylbenzenesulfonamide |
56125-49-6 | 95% | 5g |
$650 | 2024-06-06 | |
Enamine | EN300-57715-0.05g |
N-(3-aminopropyl)-4-methylbenzene-1-sulfonamide |
56125-49-6 | 0.05g |
$108.0 | 2023-05-26 | ||
abcr | AB221501-1 g |
N-(3-Aminopropyl)-4-methylbenzenesulfonamide; 95% |
56125-49-6 | 1g |
€217.60 | 2023-05-20 | ||
abcr | AB221501-5g |
N-(3-Aminopropyl)-4-methylbenzenesulfonamide, 95%; . |
56125-49-6 | 95% | 5g |
€749.60 | 2025-02-21 | |
abcr | AB221501-250mg |
N-(3-Aminopropyl)-4-methylbenzenesulfonamide, 95%; . |
56125-49-6 | 95% | 250mg |
€168.30 | 2025-02-21 | |
A2B Chem LLC | AG20416-5g |
N-(3-Aminopropyl)-4-methylbenzenesulfonamide |
56125-49-6 | 95% | 5g |
$441.00 | 2024-04-19 | |
A2B Chem LLC | AG20416-250mg |
N-(3-Aminopropyl)-4-methylbenzenesulfonamide |
56125-49-6 | 95% | 250mg |
$108.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1246741-5g |
N-(3-aminopropyl)-4-methylbenzenesulfonamide |
56125-49-6 | 95% | 5g |
$650 | 2025-02-21 | |
eNovation Chemicals LLC | Y1246741-1g |
N-(3-aminopropyl)-4-methylbenzenesulfonamide |
56125-49-6 | 95% | 1g |
$185 | 2025-02-28 |
N-(3-Aminopropyl)-4-methylbenzenesulfonamide 関連文献
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David J. White,Leroy Cronin,Simon Parsons,Neil Robertson,Peter A. Tasker,Adrian P. Bisson Chem. Commun. 1999 1107
-
David J. White,Leroy Cronin,Simon Parsons,Neil Robertson,Peter A. Tasker,Adrian P. Bisson Chem. Commun. 1999 1107
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Clare Squires,Christopher W. Baxter,John Campbell,Leonard F. Lindoy,Hamish McNab,Andrew Parkin,Simon Parsons,Peter A. Tasker,Gang Wei,David J. White Dalton Trans. 2006 2026
N-(3-Aminopropyl)-4-methylbenzenesulfonamideに関する追加情報
N-(3-Aminopropyl)-4-methylbenzenesulfonamide: A Comprehensive Overview
N-(3-Aminopropyl)-4-methylbenzenesulfonamide, also known by its CAS No. 56125-49-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a sulfonamide group with an aromatic ring and an aminoalkyl chain. The molecule's structure allows for diverse applications, particularly in drug design and material science.
The synthesis of N-(3-Aminopropyl)-4-methylbenzenesulfonamide involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have made the compound more accessible for research and industrial applications.
One of the most promising areas of research involving this compound is its application in drug delivery systems. The sulfonamide group is known for its ability to form stable bonds with various biomolecules, making it an ideal candidate for targeted drug delivery. Recent studies have demonstrated that N-(3-Aminopropyl)-4-methylbenzenesulfonamide can serve as a versatile linker in the construction of bioconjugates, enhancing the specificity and efficacy of therapeutic agents.
In addition to its role in pharmacology, this compound has also found applications in polymer chemistry. The aminoalkyl chain provides the molecule with amphiphilic properties, enabling it to act as a compatibilizer in polymer blends. This functionality has led to its use in improving the mechanical properties of polymeric materials, particularly in high-performance composites used in aerospace and automotive industries.
Recent research has also explored the potential of N-(3-Aminopropyl)-4-methylbenzenesulfonamide as a catalyst in organic synthesis. Its ability to facilitate nucleophilic substitutions and condensation reactions has been leveraged to develop novel synthetic pathways for complex molecules. This discovery underscores the compound's versatility and highlights its potential as a valuable tool in green chemistry.
The physical and chemical properties of this compound have been extensively studied, providing insights into its stability, solubility, and reactivity under various conditions. For instance, its high thermal stability makes it suitable for use in high-temperature applications, while its moderate solubility in organic solvents facilitates its handling during synthesis and purification processes.
In conclusion, N-(3-Aminopropyl)-4-methylbenzenesulfonamide (CAS No. 56125-49-6) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial innovation.
56125-49-6 (N-(3-Aminopropyl)-4-methylbenzenesulfonamide) 関連製品
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